molecular formula C20H19N3O3S B3480624 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide

Cat. No. B3480624
M. Wt: 381.4 g/mol
InChI Key: CCLJZTBFYPOVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various inflammatory cytokines. In addition, 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide has been found to modulate the activity of various ion channels and receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and signaling pathways, leading to its anti-cancer and anti-inflammatory effects. 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide has also been found to modulate the activity of various ion channels and receptors in the brain, leading to its neuroprotective effects. In addition, 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide has been found to reduce oxidative stress and inflammation in the body, leading to its potential in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide in lab experiments include its high potency and selectivity, making it a useful tool for studying various enzymes and signaling pathways. 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, the limitations of using 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide in lab experiments include its potential toxicity and lack of specificity for certain enzymes and signaling pathways.

Future Directions

There are several future directions for the use of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide in scientific research. One potential direction is the development of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide derivatives with improved selectivity and potency. Another potential direction is the use of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to elucidate the exact mechanisms of action of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide and its potential side effects. Overall, 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide has shown promising results in various scientific research fields and has the potential to be a valuable tool for the development of new treatments for various diseases.

Scientific Research Applications

4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide has been extensively studied for its potential in various scientific research fields. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also shown anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide has been found to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-15-5-11-19(12-6-15)27(25,26)23(2)18-9-7-16(8-10-18)20(24)22-17-4-3-13-21-14-17/h3-14H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLJZTBFYPOVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide
Reactant of Route 3
Reactant of Route 3
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide
Reactant of Route 4
Reactant of Route 4
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide
Reactant of Route 5
Reactant of Route 5
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide
Reactant of Route 6
Reactant of Route 6
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.